molecular formula C19H20N4O3 B606332 N~2~-[7-(3,4-Dimethoxyphenyl)quinoxalin-2-Yl]-N-Methylglycinamide CAS No. 1513879-21-4

N~2~-[7-(3,4-Dimethoxyphenyl)quinoxalin-2-Yl]-N-Methylglycinamide

Cat. No. B606332
M. Wt: 352.39
InChI Key: LYPCULYCGFOIDA-UHFFFAOYSA-N
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Description

“N~2~-[7-(3,4-Dimethoxyphenyl)quinoxalin-2-Yl]-N-Methylglycinamide” is a chemical compound with the IUPAC name 2-((7-(3,4-dimethoxyphenyl)quinoxalin-2-yl)amino)-N-methylacetamide . It has a molecular weight of 352.39 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H20N4O3/c1-20-19(24)11-22-18-10-21-14-6-4-12(8-15(14)23-18)13-5-7-16(25-2)17(9-13)26-3/h4-10H,11H2,1-3H3,(H,20,24)(H,22,23) . This indicates the presence of a quinoxalinyl group attached to a dimethoxyphenyl group via an amide linkage.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

  • Neuroprotection : A study found that 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline, an analog of the quinoxalinedione antagonists to the non-NMDA glutamate receptor, is a potent and selective inhibitor of binding to the quisqualate subtype of the glutamate receptor. It has shown to protect against global ischemia, even when administered two hours after an ischemic challenge (Sheardown et al., 1990).

  • Cancer Research : A series of new quinoxaline derivatives were synthesized and tested for their efficacy on cancer cell viability and proliferation. Some compounds showed significant inhibitory action on HCT-116 and MCF-7 cancer cells, indicating potential as anticancer agents (El Rayes et al., 2022).

  • Metabolism Studies : Research on the metabolic fate of 2-amino-3,8-dimethylimidazo[4,5-f] quinoxaline, a carcinogen formed in cooked meat and fish, revealed the identification of non-mutagenic metabolites, indicating detoxification pathways in the body (Turesky et al., 1988).

  • Antibacterial Activity : Quinoxaline derivatives have been studied for their antibacterial activity, with findings showing potent efficacy against various bacterial strains, suggesting their potential as antimicrobial agents (Glazer & Presslitz, 1982).

  • Chemical Synthesis and Drug Development : The synthesis of various quinoxaline derivatives has been a focus of research, aiding in the development of new drugs and therapies. This includes studies on the synthesis process and the exploration of potential therapeutic applications (El Rayes et al., 2019).

  • Antimicrobial and Antituberculosis Activity : The antimicrobial activity of quinoxaline derivatives has been studied extensively, with some compounds showing promise in chemotherapy against tuberculosis and other microbial infections (Vieira et al., 2014).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-[[7-(3,4-dimethoxyphenyl)quinoxalin-2-yl]amino]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-20-19(24)11-22-18-10-21-14-6-4-12(8-15(14)23-18)13-5-7-16(25-2)17(9-13)26-3/h4-10H,11H2,1-3H3,(H,20,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPCULYCGFOIDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CNC1=CN=C2C=CC(=CC2=N1)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-[7-(3,4-Dimethoxyphenyl)quinoxalin-2-Yl]-N-Methylglycinamide

Citations

For This Compound
1
Citations
AM Kay, M Fitzsimons, G Burwell, P Meredith… - ar**v preprint ar**v …, 2023 - arxiv.org
The coming decades are expected to see the advent of the ubiquitous "Internet-of-Things", through which countless networked devices and sensors will share immense quantities of …
Number of citations: 2 arxiv.org

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